Allatostatin II acetate
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Overview
Description
Allatostatin II acetate (123374-34-5 free base) is a synthetic peptide that belongs to the allatostatin family. These peptides are known for their role in inhibiting juvenile hormone synthesis in insects. Allatostatins are crucial in regulating various physiological processes in insects, including development, reproduction, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allatostatin II acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Allatostatin II acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides .
Scientific Research Applications
Allatostatin II acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in regulating insect physiology and development.
Medicine: Explored for potential therapeutic applications in controlling insect-borne diseases.
Industry: Utilized in the development of insecticides and pest control agents.
Mechanism of Action
Allatostatin II acetate exerts its effects by binding to specific receptors on the surface of target cells. This binding inhibits the synthesis of juvenile hormones, which are essential for insect development and reproduction. The molecular targets and pathways involved include the allatostatin receptors and the downstream signaling pathways that regulate hormone synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Allatostatin II acetate is unique in its specific amino acid sequence and its ability to selectively inhibit juvenile hormone synthesis in certain insect species. This specificity makes it a valuable tool for studying insect physiology and developing targeted pest control strategies .
Properties
Molecular Formula |
C51H78N14O15 |
---|---|
Molecular Weight |
1127.2 g/mol |
IUPAC Name |
acetic acid;(3S)-3-[(2-aminoacetyl)amino]-4-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H74N14O13.C2H4O2/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50;1-2(3)4/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54);1H3,(H,3,4)/t28-,32-,33-,34-,35-,36-,37-;/m0./s1 |
InChI Key |
LNNYCZNOAVGGSC-ZTRLKRQTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN.CC(=O)O |
Origin of Product |
United States |
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